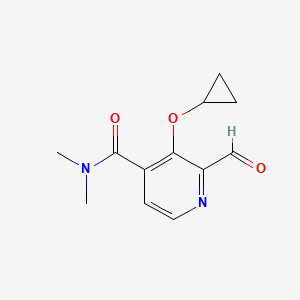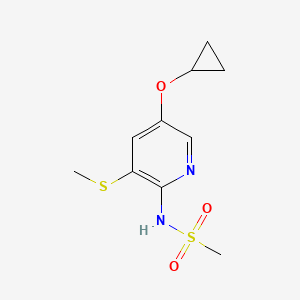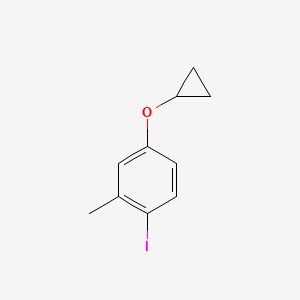
4-Cyclopropoxy-1-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-1-iodo-2-methylbenzene is an organic compound with the molecular formula C10H11IO It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-1-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-cyclopropoxy-2-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as 4-cyclopropoxy-2-methylphenol or 4-cyclopropoxy-2-methylbenzoic acid can be formed.
Oxidation: Products such as 4-cyclopropoxy-2-methylbenzaldehyde or 4-cyclopropoxy-2-methylbenzoic acid can be obtained.
Reduction: The major product formed is 4-cyclopropoxy-2-methylbenzene.
Scientific Research Applications
4-Cyclopropoxy-1-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The cyclopropoxy group and iodine atom can influence the reactivity of the benzene ring, making it more susceptible to further chemical modifications. The compound can participate in various pathways, depending on the nature of the substituents introduced during reactions.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-iodo-1-methylbenzene: Similar structure but different substitution pattern.
4-Cyclopropoxy-1-bromo-2-methylbenzene: Bromine instead of iodine.
4-Cyclopropoxy-1-chloro-2-methylbenzene: Chlorine instead of iodine.
Uniqueness
4-Cyclopropoxy-1-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The combination of the cyclopropoxy group and iodine atom makes it a valuable intermediate in organic synthesis and a useful compound in various research fields.
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-iodo-2-methylbenzene |
InChI |
InChI=1S/C10H11IO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
XNMBXBQANXOFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


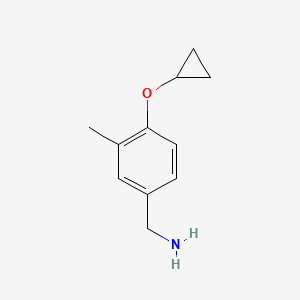
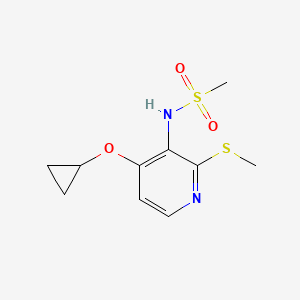
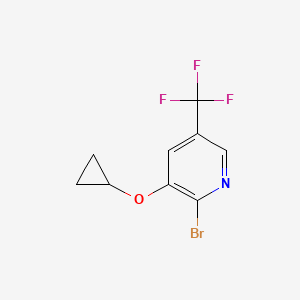
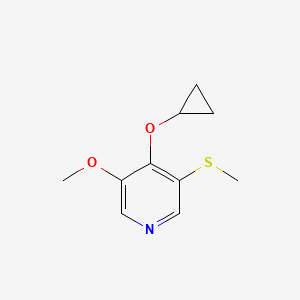
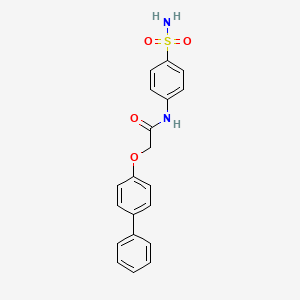
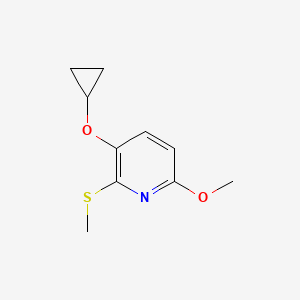
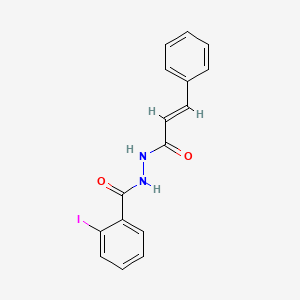
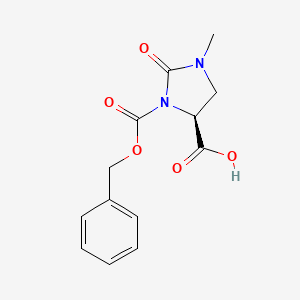
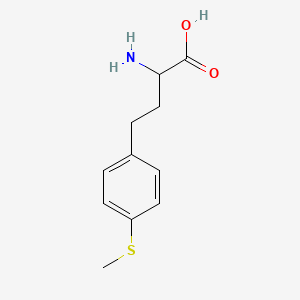
![N-[(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B14811033.png)
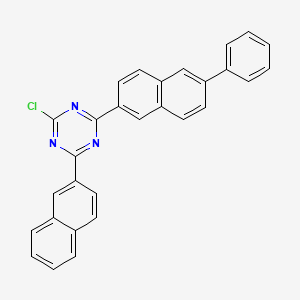
![4-[(2E)-2-(1-cyclopropylethylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14811059.png)
